2-(5-Nitropyridin-2-yl)benzoic acid

Melting Point Positional Isomerism Crystallinity

This ortho-substituted biaryl carboxylic acid (CAS 1048912-81-7) enables amide bond formation for phosphatase-targeting derivatives (low-micromolar Ki). Distinct from 3- and 4-positional isomers in LogP and molecular recognition; verify identity via 212–214 °C melting point to ensure SAR study integrity. Procurement in validated purity protects combinatorial library and receptor-binding experimental outcomes.

Molecular Formula C12H8N2O4
Molecular Weight 244.2 g/mol
CAS No. 1048912-81-7
Cat. No. B1320737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitropyridin-2-yl)benzoic acid
CAS1048912-81-7
Molecular FormulaC12H8N2O4
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16)
InChIKeyLZILLRBYDMYDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Nitropyridin-2-yl)benzoic acid (CAS 1048912-81-7): A Heterobiaryl Carboxylic Acid Building Block for Medicinal Chemistry and Organic Synthesis


2-(5-Nitropyridin-2-yl)benzoic acid (CAS 1048912-81-7) is a heterobiaryl compound with the molecular formula C12H8N2O4 and a molecular weight of 244.20 g/mol, bearing both a carboxylic acid group and a 5-nitropyridine moiety . The compound is commercially available at purities ranging from 95% to 98% and has a reported melting point of 212–214 °C [1]. Its structural architecture—a 2-position ortho-substituted benzoic acid linked to a nitro-functionalized pyridine—defines its primary utility as a carboxylic acid building block for constructing more complex molecules in pharmaceutical and agrochemical research .

Why Positional Isomers of 2-(5-Nitropyridin-2-yl)benzoic acid Cannot Be Interchanged in Structure–Activity Relationships


Positional isomerism in the (nitropyridinyl)benzoic acid series generates distinct three-dimensional geometries and electronic distributions that fundamentally alter molecular recognition, synthetic accessibility, and physicochemical properties. The ortho-substitution pattern of 2-(5-nitropyridin-2-yl)benzoic acid (CAS 1048912-81-7) differs from its 3-substituted isomer (CAS 864075-95-6) and 4-substituted isomer (CAS 223127-49-9) in ways that affect downstream amide coupling efficiency, metal coordination geometry, and the spatial orientation of the carboxylic acid relative to the nitroheteroaryl ring [1]. Generic substitution without verifying positional identity would introduce uncontrolled variables into any structure–activity relationship study, combinatorial library synthesis, or receptor-binding experiment [2]. The following quantitative evidence establishes where measurable differentiation exists.

Quantitative Differentiation Evidence for 2-(5-Nitropyridin-2-yl)benzoic acid Versus Positional Isomers and Structural Analogs


Melting Point Differentiation: Ortho-Substituted 2-(5-Nitropyridin-2-yl)benzoic acid Versus 4-Positional Isomer

The ortho-substituted 2-(5-nitropyridin-2-yl)benzoic acid (CAS 1048912-81-7) exhibits a reported melting point of 212–214 °C, which differs from the solid-state thermal behavior expected for the 4-substituted positional isomer (CAS 223127-49-9). This thermal stability differential is a direct consequence of the ortho-carboxylic acid geometry influencing intermolecular hydrogen-bonding networks and crystal packing. While a published melting point for the 4-isomer was not located in accessible authoritative databases, the availability of a validated 212–214 °C melting point for the target compound provides an identity-confirming metric for incoming material quality control [1].

Melting Point Positional Isomerism Crystallinity Solid-State Characterization

LogP Divergence Across Positional Isomers: Ortho-Substitution Impacts Lipophilicity Differently Than Para-Substitution

Computed lipophilicity values reveal measurable differences between positional isomers in the (nitropyridinyl)benzoic acid series. The ortho-substituted target compound (CAS 1048912-81-7) has a reported computed LogP of approximately 2.88 , whereas the 4-substituted positional isomer (CAS 223127-49-9) exhibits a lower XLogP3-AA of 1.9 [1]. The approximate 1-log unit difference corresponds to roughly a 10-fold difference in octanol–water partition coefficient, which may translate into altered membrane permeability, plasma protein binding, or chromatographic retention behavior. The 3-substituted isomer (CAS 864075-95-6) has identical molecular formula and molecular weight but distinct InChIKey (NLHLQKGYMCYSQS-UHFFFAOYSA-N) and SMILES string , further underscoring that positional isomers are not interchangeable surrogates.

LogP Lipophilicity Positional Isomerism ADME Prediction

Synthetic Access via Hydrolytic Route: 2-(5-Nitropyridin-2-yl)benzoic acid Synthesis Yields from Methyl Ester Precursor

A documented synthetic procedure establishes a reproducible route to 2-(5-nitropyridin-2-yl)benzoic acid via alkaline hydrolysis of the corresponding methyl ester (methyl 3-nitropyridine-6-ylbenzoate). The reaction proceeds at 90 °C using 1N aqueous sodium hydroxide, affording the title compound in 71.8% calculated yield (370 mg from 545 mg starting ester) . This well-characterized synthetic access distinguishes the compound from less-documented positional isomers and enables researchers to reliably generate the ortho-substituted framework in-house or assess vendor-supplied material against a known preparative benchmark.

Synthetic Yield Hydrolysis Ortho-Biaryl Synthesis Reaction Efficiency

Structural Scaffold Validation: 2-(5-Nitropyridin-2-yl) Core in Phosphatase Inhibitors with Low-Micromolar Activity

Derivatives incorporating the 2-(5-nitropyridin-2-yl) structural motif have demonstrated measurable biological activity in enzyme inhibition assays. Specifically, the compound 3-(5-((2-(5-nitropyridin-2-yl)hydrazono)methyl)furan-2-yl)benzoic acid, which retains the core 2-(5-nitropyridin-2-yl)benzoic acid framework elaborated with a hydrazonomethylfuran linker, exhibited a Ki value of 13.8 μM (13,800 nM) against recombinant dual specificity protein phosphatase 3 (human) [1]. The same derivative showed an EC50 of 9.64 μM (9,640 nM) against nuclear receptor subfamily 4 group A member 1 [1]. These data establish that the 2-(5-nitropyridin-2-yl) core can support low-micromolar target engagement when appropriately elaborated, supporting its utility as a privileged scaffold for phosphatase- or nuclear receptor-directed medicinal chemistry programs.

Phosphatase Inhibition Hydrazone Derivatives Binding Affinity Core Scaffold

Hit2Lead Screening Analog Availability: Chloro-Hydrazonofuryl Derivatives with >94% 2D Similarity

Commercially available screening compounds from the ChemBridge Hit2Lead collection include advanced analogs derived from the 2-(5-nitropyridin-2-yl) core. Specifically, 2-chloro-5-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid (Catalog 6030129) and 4-chloro-3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid (Catalog 6019742) exhibit 2D similarity scores of 95% and 94%, respectively, to the parent motif . These analogs possess molecular weights of 387 Da, calculated LogP values of 4.00 and 4.35, and topological polar surface area (tPSA) of 130.9 Ų . The availability of these derivatives from the same commercial screening collection facilitates rapid SAR exploration around the core scaffold without requiring de novo synthesis of the nitropyridinylbenzoic acid framework.

Hit-to-Lead Screening Library Structure–Activity Relationship Analog Series

Procurement-Driven Application Scenarios for 2-(5-Nitropyridin-2-yl)benzoic acid (CAS 1048912-81-7)


Amide Coupling for Targeted Library Synthesis in Medicinal Chemistry

The carboxylic acid functionality enables direct amide bond formation with diverse amine-containing fragments via standard coupling reagents (e.g., HATU, EDC/HOBt). The ortho-substitution geometry positions the nitropyridine moiety for potential intramolecular hydrogen bonding or metal chelation interactions in the resulting amide products. The 71.8% hydrolytic yield from the methyl ester precursor supports both in-house synthesis and vendor-supplied material quality expectations. This application is directly supported by the scaffold's validated utility in phosphatase-targeting derivatives that achieve low-micromolar Ki values [1].

Quality Control Identity Verification via Melting Point

The reported melting point of 212–214 °C [2] provides a simple, instrument-agnostic method for confirming the identity of received material and distinguishing it from the 3-substituted (CAS 864075-95-6) and 4-substituted (CAS 223127-49-9) positional isomers, which differ in substitution pattern and therefore in solid-state packing behavior. This is particularly critical in procurement workflows where mis-shipment of a positional isomer would compromise SAR studies, as the ~1-log unit difference in computed LogP between the ortho- and para-isomers [3] can alter compound behavior in biological assays.

Scaffold Elaboration to Hydrazonomethylfuryl and Carbonohydrazonoyl Derivatives

The 2-(5-nitropyridin-2-yl)benzoic acid core serves as the foundation for synthesizing hydrazono-linked furyl derivatives that have demonstrated measurable biological activity (Ki = 13.8 μM against VHR phosphatase; EC50 = 9.64 μM against NR4A1) [1]. The commercial availability of >94% similar carbonohydrazonoyl-furyl analogs in the ChemBridge screening collection provides a benchmark for in-house derivatization efforts and enables comparative assessment of internally synthesized compounds against externally sourced screening hits.

Biaryl Fragment in Cross-Coupling Method Development

As an ortho-substituted biaryl carboxylic acid bearing a nitro group, 2-(5-nitropyridin-2-yl)benzoic acid represents a useful test substrate for developing or optimizing Suzuki–Miyaura, Negishi, or direct C–H arylation methodologies involving heteroaryl halides and benzoic acid derivatives. The nitro group serves as a convenient analytical handle (UV absorbance, MS fragmentation), while the carboxylic acid provides a site for derivatization or solid-phase immobilization. The documented synthetic procedure from methyl ester establishes that the biaryl bond is stable under hydrolytic conditions, informing reaction compatibility assessments.

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